molecular formula C12H14ClN3O2 B14275691 Benzamide, 2-hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)-, monohydrochloride CAS No. 127170-75-6

Benzamide, 2-hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)-, monohydrochloride

Cat. No.: B14275691
CAS No.: 127170-75-6
M. Wt: 267.71 g/mol
InChI Key: GFKLCFADQUYTTR-UHFFFAOYSA-N
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Description

Benzamide, 2-hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)-, monohydrochloride is a chemical compound with the following structure:

C9H12N4OCl\text{C}_9\text{H}_{12}\text{N}_4\text{O}\text{Cl} C9​H12​N4​OCl

It contains an imidazole ring, which is a five-membered heterocyclic moiety. Imidazole is known for its diverse chemical and biological properties. It serves as a core component in various natural products, including histidine, purine, histamine, and DNA-based structures .

Preparation Methods

The synthetic routes for Benzamide, 2-hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)-, monohydrochloride involve the following steps:

  • Imidazole Synthesis: : Imidazole can be synthesized through various methods, such as the Debus-Radziszewski reaction or the Knorr synthesis. These methods typically involve cyclization of an aldehyde or ketone with ammonia or primary amines.

  • Benzamide Derivation: : Benzamide is prepared by acylating benzoyl chloride with ammonia or an amine. The reaction occurs under mild conditions and yields the desired benzamide.

  • Hydroxylation: : The hydroxy group is introduced using appropriate reagents, such as sodium hydroxide or potassium hydroxide, followed by acidification to obtain the monohydrochloride salt.

Chemical Reactions Analysis

Benzamide, 2-hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)-, monohydrochloride can undergo various reactions:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the imidazole ring may yield a secondary amine.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

This compound finds applications in:

    Medicine: It may exhibit antimicrobial, anti-inflammatory, or antitumor properties.

    Chemistry: As a building block for drug development.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action remains context-dependent. It may interact with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

Benzamide derivatives differ from other imidazole-containing compounds due to their unique substituents and functional groups. Similar compounds include clemizole, etonitazene, and astemizole .

Properties

CAS No.

127170-75-6

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

2-hydroxy-3-[1-(1H-imidazol-5-yl)ethyl]benzamide;hydrochloride

InChI

InChI=1S/C12H13N3O2.ClH/c1-7(10-5-14-6-15-10)8-3-2-4-9(11(8)16)12(13)17;/h2-7,16H,1H3,(H2,13,17)(H,14,15);1H

InChI Key

GFKLCFADQUYTTR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)C(=O)N)O)C2=CN=CN2.Cl

Origin of Product

United States

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